Tetracos-19-en-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracos-19-en-1-ol typically involves the reduction of the corresponding aldehyde or ester. One common method is the reduction of Tetracos-19-enal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of Tetracos-19-enoic acid or its derivatives. This process is typically conducted under high pressure and temperature conditions using a metal catalyst such as palladium or platinum .
Chemical Reactions Analysis
Types of Reactions
Tetracos-19-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Oxidation: Tetracos-19-enal or Tetracos-19-enoic acid.
Reduction: Tetracosanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetracos-19-en-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other long-chain alcohols and fatty acids.
Biology: It is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in lipid metabolism and its anti-inflammatory properties.
Industry: It is used in the production of surfactants, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of Tetracos-19-en-1-ol involves its interaction with cell membranes and enzymes involved in lipid metabolism. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it may act as a ligand for certain receptors involved in lipid signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tetracosanol: A saturated analog of Tetracos-19-en-1-ol with similar physical properties but different chemical reactivity.
Tetracos-15-en-1-ol: Another unsaturated long-chain alcohol with the double bond at the 15th position.
Uniqueness
This compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other long-chain alcohols and contributes to its specific applications in research and industry .
Properties
CAS No. |
62803-23-0 |
---|---|
Molecular Formula |
C24H48O |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
tetracos-19-en-1-ol |
InChI |
InChI=1S/C24H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h5-6,25H,2-4,7-24H2,1H3 |
InChI Key |
QYLHGWAGCPEIAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
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